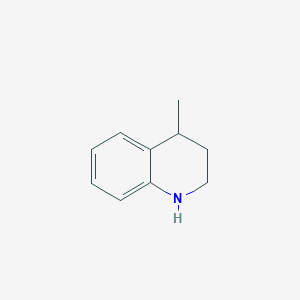

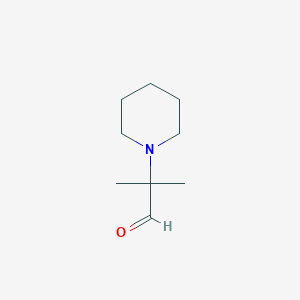

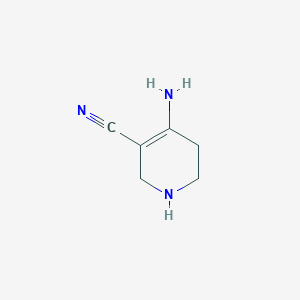

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine

概要

説明

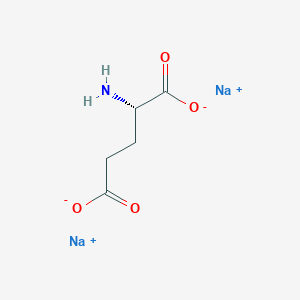

4-Amino-3-cyano-1,2,5,6-tetrahydropyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Transformation and Synthesis

Research indicates that compounds related to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine undergo various chemical transformations. For instance, cycloadducts formed from reactions with olefins can transform into methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates, which are significant for further chemical syntheses (Vandenberghe et al., 1996). Similarly, the synthesis of related compounds like 3-cyano-4-methyl-2,6-dioxopyridine amino enones has been achieved through one-pot, three-component condensation (Oshega et al., 2015).

Biological Activity

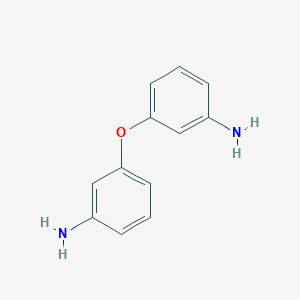

A series of 4-amino-5-cyano-6-alkylamino pyridine derivatives, which are structurally related to this compound, have shown potential fungicidal and herbicidal activities in preliminary bioassays (Liu, Ren, & He, 2015). This suggests potential applications in agriculture and pest control.

Material Science and Dye Synthesis

Compounds structurally similar to this compound have been used in the synthesis of dyes for textile applications. For example, derivatives of tetrahydropyridine have been used to synthesize disperse dyes with antimicrobial activity and applications on polyester fabric (Al-Etaibi et al., 2014).

作用機序

Target of Action

It’s known that this compound can be converted into nicotinamide , which plays a crucial role in various biological processes as a precursor of nicotinamide adenine dinucleotide (NAD), a vital coenzyme in cellular metabolism.

Mode of Action

It’s known that this compound can be converted into nicotinamide via 1-acetyl-4-oxohexahydro-nicotinamide . This suggests that it might interact with its targets through a series of biochemical transformations.

Biochemical Pathways

The conversion of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine into nicotinamide involves a series of biochemical transformations . Nicotinamide, the end product of this transformation, is a key component of the NAD and NADP coenzymes, which are involved in a wide range of biochemical pathways, including energy production, DNA repair, and cell signaling.

Safety and Hazards

Safety data sheets suggest that exposure to “4-Amino-3-cyano-1,2,5,6-tetrahydropyridine” may cause irritation or other symptoms, and it is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, use a full-face respirator .

将来の方向性

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .

生化学分析

Biochemical Properties

Some studies have indicated that compounds with similar structures may possess potential fungicidal activities

Molecular Mechanism

It is suggested that the compound may undergo a series of reactions including Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization

特性

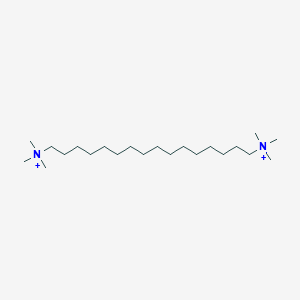

IUPAC Name |

4-amino-1,2,3,6-tetrahydropyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h9H,1-2,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDHGRMHEXOIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392076 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-80-2 | |

| Record name | 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine in medicinal chemistry?

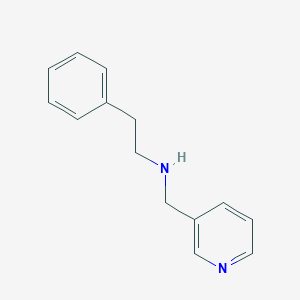

A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly those with potential antimalarial and antibacterial properties [, ]. Its structure allows for modifications that can be tailored to target specific biological pathways.

Q2: Can you provide an example of how this compound is used to synthesize biologically active compounds?

A2: In a study focusing on developing novel antimalarial agents, researchers utilized this compound to synthesize a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidines []. They achieved this by alkylating this compound and subsequently cyclizing the product. These synthesized compounds exhibited promising antimalarial activity against Plasmodium berghei in mice, highlighting the potential of using this compound as a scaffold for drug discovery [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。